fomefficinic acid A
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Overview
Description
. This compound is part of a group of five new lanostane-type triterpenes identified from this fungus. Fomitopsis officinalis has been traditionally used for its medicinal properties, particularly in treating pulmonary diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fomefficinic acid A is isolated from the dried sclerotium of Fomitopsis officinalis through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to separate and purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through natural extraction from the fungus Fomitopsis officinalis .
Chemical Reactions Analysis
Types of Reactions: Fomefficinic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Fomefficinic acid A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of fomefficinic acid A involves its interaction with various molecular targets and pathways. The compound’s triterpenoid structure allows it to interact with cell membranes and proteins, leading to its antimicrobial and antiviral effects. Additionally, this compound can modulate immune responses and inhibit the growth of pathogenic microorganisms .
Comparison with Similar Compounds
Fomefficinic acid B, C, D, and E: These are other lanostane-type triterpenes isolated from Fomitopsis officinalis.
Eburicoic acid: Another triterpenoid with similar biological activities.
15α-hydroxytrametenolic acid: A triterpenoid with comparable medicinal properties.
Uniqueness: Fomefficinic acid A is unique due to its specific structure and the presence of a 24-methylene group, which distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C31H48O3 |
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Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1 |
InChI Key |
KBZOWVQYHZLSSX-DIQRFASRSA-N |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Synonyms |
dehydroeburiconic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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